
N,N'-Bis(3-hydroxybutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-hydroxybutyl)urea is a chemical compound with the molecular formula C9H20N2O3 It is a derivative of urea, where the nitrogen atoms are substituted with 3-hydroxybutyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bis(3-hydroxybutyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, yielding high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water and allowing the reaction to proceed at room temperature.
Industrial Production Methods
Industrial production of N,N’-Bis(3-hydroxybutyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. This method, although not environmentally friendly, is commonly used due to its efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3-hydroxybutyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are halogenated compounds.
Applications De Recherche Scientifique
N,N’-Bis(3-hydroxybutyl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3-hydroxybutyl)urea involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(2-hydroxyethyl)urea: Similar in structure but with 2-hydroxyethyl groups instead of 3-hydroxybutyl groups.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains aromatic rings with trifluoromethyl groups, used as a catalyst in organic reactions.
Uniqueness
N,N’-Bis(3-hydroxybutyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of 3-hydroxybutyl groups allows for unique interactions with other molecules, making it valuable for various applications.
Propriétés
Numéro CAS |
144095-97-6 |
|---|---|
Formule moléculaire |
C9H20N2O3 |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1,3-bis(3-hydroxybutyl)urea |
InChI |
InChI=1S/C9H20N2O3/c1-7(12)3-5-10-9(14)11-6-4-8(2)13/h7-8,12-13H,3-6H2,1-2H3,(H2,10,11,14) |
Clé InChI |
FYIOGFIAXZLTLF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNC(=O)NCCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


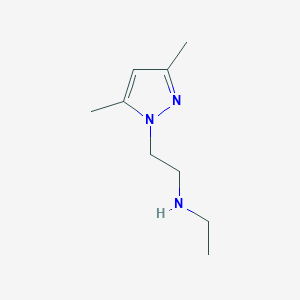
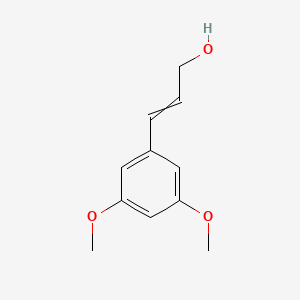
![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
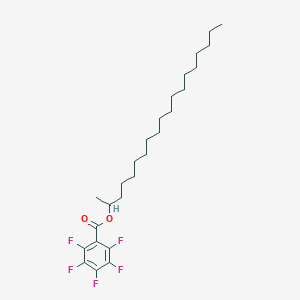
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
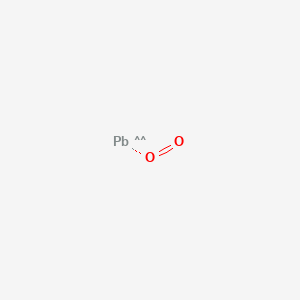
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)
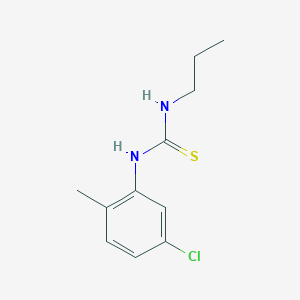

![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)
